molecular formula C16H16BrNO2 B11175450 N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide

N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide

Cat. No.: B11175450
M. Wt: 334.21 g/mol
InChI Key: OXMBFZIJQJQHHY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 2nd position on the phenyl ring, along with an ethoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide typically involves the reaction of 4-bromo-2-methylaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The benzamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include N-(4-azido-2-methylphenyl)-4-ethoxybenzamide and N-(4-thiocyanato-2-methylphenyl)-4-ethoxybenzamide.

    Oxidation Reactions: The major product is 4-ethoxy-N-(4-carboxy-2-methylphenyl)benzamide.

    Reduction Reactions: The major product is N-(4-bromo-2-methylphenyl)-4-ethoxybenzylamine.

Scientific Research Applications

Chemistry: N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form complex molecular structures.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison: N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for various applications.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-3-20-14-7-4-12(5-8-14)16(19)18-15-9-6-13(17)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

OXMBFZIJQJQHHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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